3-(Pyrazol-1-yl)-L-alanine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-pyrazol-1-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c7-5(6(10)11)4-9-3-1-2-8-9/h1-3,5H,4,7H2,(H,10,11)/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGOPELHGLPKLL-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(N=C1)C[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2734-48-7, 10162-27-3 |

Source

|

| Record name | (αS)-α-Amino-1H-pyrazole-1-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2734-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Pyrazol-1-ylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010162273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

3-(Pyrazol-1-yl)-L-alanine chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-(Pyrazol-1-yl)-L-alanine

Introduction

3-(Pyrazol-1-yl)-L-alanine is a non-proteinogenic α-amino acid, meaning it is not one of the 20 common amino acids encoded by the standard genetic code. Structurally, it is a derivative of L-alanine where a hydrogen on the β-carbon is substituted with a pyrazol-1-yl group.[1][2] First identified in nature within watermelon seeds, this compound has garnered significant interest in the fields of medicinal chemistry and drug development.[3][4] Its significance stems from its role as a structural analog of histidine and the versatile chemical nature of the pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[1][3]

The pyrazole ring is considered a "privileged scaffold" in drug discovery, appearing in numerous FDA-approved pharmaceuticals for a wide range of conditions, including inflammation and cancer.[5][6][7] As a bioisostere for other aromatic rings, the pyrazole group can enhance pharmacological activity and improve critical physicochemical properties such as solubility and metabolic stability.[6] This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and analytical characterization of 3-(Pyrazol-1-yl)-L-alanine for researchers and drug development professionals.

Physicochemical and Structural Properties

3-(Pyrazol-1-yl)-L-alanine exists as a white to off-white solid and is slightly soluble in water, with solubility increasing upon heating.[2][8] It is typically stored at refrigerated temperatures (2-8°C) in a dark, inert atmosphere to ensure stability.[2]

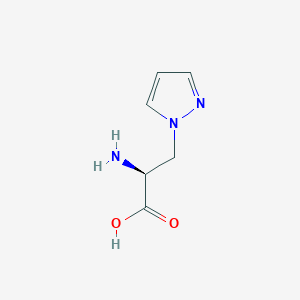

Below is a diagram illustrating the chemical structure of 3-(Pyrazol-1-yl)-L-alanine.

Caption: 2D structure of 3-(Pyrazol-1-yl)-L-alanine.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | (2S)-2-amino-3-pyrazol-1-ylpropanoic acid | [1] |

| Synonyms | β-Pyrazol-1-ylalanine, (S)-2-Amino-3-(1H-pyrazol-1-yl)propanoic acid | [1][2][8] |

| CAS Number | 10162-27-3, 2734-48-7 | [1][8] |

| Molecular Formula | C₆H₉N₃O₂ | [1] |

| Molecular Weight | 155.15 g/mol | [1] |

| Appearance | White to Off-White/Yellow Solid | [2] |

| Melting Point | 243-244 °C (decomposes) | [2][8] |

| Boiling Point | 342.8 °C (Predicted) | [2][8] |

| Density | 1.44 g/cm³ (Predicted) | [2][8] |

| Solubility | Water (Slightly, enhanced by heating/sonication) | [2][8] |

| pKa (Predicted) | 2.05 ± 0.10 | [2][8] |

| Storage Temp. | 2-8 °C, Inert atmosphere, Keep in dark place | [2] |

| Hydrogen Bond Donors | 2 | [8] |

| Hydrogen Bond Acceptors | 4 | [8] |

| Rotatable Bonds | 3 |[8] |

Spectroscopic Characterization

Definitive identification and purity assessment of 3-(Pyrazol-1-yl)-L-alanine rely on standard spectroscopic techniques.

-

Mass Spectrometry (MS): The exact mass of the molecule is 155.069476538 Da.[1][8] Liquid Chromatography-Mass Spectrometry (LC-MS) analysis typically shows a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 156.0746 or the deprotonated molecule [M-H]⁻ at m/z 154.0614 in negative ion mode.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the three protons on the pyrazole ring, the α-proton (CH), and the two β-protons (CH₂). The amino (-NH₂) and carboxylic acid (-COOH) protons are also observable, though their signals can be broad and may exchange with deuterium in solvents like D₂O.

-

¹³C NMR: The carbon spectrum will display six unique signals: three for the pyrazole ring carbons, one for the α-carbon, one for the β-carbon, and one for the carboxyl carbon (C=O).[9]

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Characteristic absorption bands include strong, broad O-H stretching from the carboxylic acid, N-H stretching from the primary amine, a sharp C=O stretching band for the carbonyl group, and C=N/C=C stretching vibrations from the aromatic pyrazole ring.[9]

Synthesis Methodologies

The synthesis of enantiomerically pure β-substituted alanines like 3-(Pyrazol-1-yl)-L-alanine is a critical task. A reliable and well-documented method involves the nucleophilic ring-opening of an activated serine derivative.

Primary Method: Ring-Opening of N-(Benzyloxycarbonyl)-L-serine β-lactone

This procedure provides excellent stereochemical control, preserving the L-configuration from the starting material. The core of this method is the high reactivity of the strained four-membered β-lactone ring towards nucleophiles.[3] Pyrazole acts as the nucleophile, attacking the β-carbon of the lactone, leading to a clean and efficient ring-opening reaction.[3]

Caption: Synthesis workflow for 3-(Pyrazol-1-yl)-L-alanine.

Experimental Protocol Outline:

-

Preparation of β-Lactone: N-(benzyloxycarbonyl)-L-serine is cyclized to its corresponding β-lactone using a Mitsunobu reaction with triphenylphosphine and dimethyl azodicarboxylate (DMAD) in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures (-78°C).[3]

-

Ring-Opening Reaction: The isolated N-(benzyloxycarbonyl)-L-serine β-lactone is dissolved in anhydrous acetonitrile. Solid pyrazole is added, and the mixture is heated (e.g., at 52–54°C) for approximately 24 hours.[3]

-

Workup and Purification: The solvent is removed under reduced pressure. The resulting crude product, Nα-(benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine, is then purified. This often involves an acidic workup to protonate the carboxylate, followed by filtration and recrystallization from a suitable solvent like ethyl acetate to yield the pure, protected amino acid.[3]

-

Deprotection: If the unprotected amino acid is desired, the benzyloxycarbonyl (Cbz) group can be removed via standard hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst).

This self-validating protocol is robust because the stereocenter is set by the starting material (L-serine) and is not disturbed during the reaction, ensuring the final product retains the desired L-configuration.

Chemical Reactivity and Stability

The reactivity of 3-(Pyrazol-1-yl)-L-alanine is governed by its three primary functional components: the primary amine, the carboxylic acid, and the pyrazole ring.

-

Amine and Carboxyl Groups: These groups exhibit typical amino acid reactivity. The amine can be acylated, alkylated, or used in peptide coupling reactions. The carboxylic acid can be esterified or converted to an amide. These reactions are fundamental to its use in peptide synthesis and the creation of more complex derivatives.

-

Pyrazole Ring: The pyrazole ring is an aromatic heterocycle, which confers significant stability to the molecule. It is generally resistant to oxidation and reduction under typical conditions. While it can undergo electrophilic substitution, the amino acid side chain can complicate reactivity. In drug design, the pyrazole ring is valued for its ability to form hydrogen bonds and engage in π-stacking interactions with biological targets.[10] Its two nitrogen atoms allow it to act as both a hydrogen bond donor (the N-H, if unsubstituted) and acceptor (the sp² nitrogen).[6][10]

-

Stability: The compound is stable under standard conditions but should be stored in a cool, dark, and dry environment to prevent degradation.[2] The dihydrochloride salt is also commercially available, which can offer improved stability and handling properties.

Applications in Research and Drug Development

The unique structure of 3-(Pyrazol-1-yl)-L-alanine makes it a valuable tool for scientific researchers and drug developers.

-

Histidine Mimic: As a close structural isomer of histidine, it can be substituted into peptides and proteins to probe the role of the imidazole ring in enzyme catalysis, protein structure, and receptor binding.

-

Scaffold for Drug Discovery: The pyrazole nucleus is a key component in a multitude of pharmacologically active compounds, known for activities including anti-inflammatory, anticancer, antimicrobial, and antidepressant effects.[4][5][11] Therefore, 3-(Pyrazol-1-yl)-L-alanine serves as a versatile chiral building block for synthesizing novel drug candidates. Incorporating this amino acid can introduce the favorable properties of the pyrazole ring, potentially enhancing binding affinity, improving selectivity, and optimizing pharmacokinetic profiles of lead compounds.[6][12]

Safety and Handling

According to supplier safety data, 3-(Pyrazol-1-yl)-L-alanine and its derivatives are associated with several hazards.

-

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Signal Word: Warning.

-

Pictogram: Exclamation Mark.

-

Precautionary Statements: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is required. Handling should occur in a well-ventilated area or fume hood. Recommended precautionary statements include P280 (wear protective gloves/eye protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

References

-

PubChem. (n.d.). beta-Pyrazol-1-ylalanine. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). 3-(1H-pyrazol-5-yl)alanine. Retrieved from [Link]

-

LookChem. (n.d.). 3-(Pyrazol-1-yl)-L-alanine. Retrieved from [Link]

-

Pansare, S. V., Huyer, G., Arnold, L. D., & Vederas, J. C. (1992). SYNTHESIS OF N-PROTECTED α-AMINO ACIDS FROM N-(BENZYLOXYCARBONYL)-L-SERINE VIA ITS β-LACTONE: Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Organic Syntheses, 70, 1. doi:10.15227/orgsyn.070.0001. Retrieved from [Link]

-

Al-Ostath, A. I., et al. (2021). Recent progress in the chemical reactivity of 3-Amino-1 H -pyrazol-5(4 H )-one derivatives (part II). ResearchGate. Retrieved from [Link]

-

Alam, M. J., et al. (2020). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 25(19), 4436. doi:10.3390/molecules25194436. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 3-(1H-Pyrazol-1-yl)alanine-d3, TRC. Retrieved from [Link]

-

Zhou, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Retrieved from [Link]

-

Fayed, E. A., et al. (2021). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 26(16), 4939. doi:10.3390/molecules26164939. Retrieved from [Link]

-

Hilton, M. C., & Lambert, K. M. (2018). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Molbank, 2018(4), M1018. doi:10.3390/M1018. Retrieved from [Link]

-

Alam, M. A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(19), 1693-1721. doi:10.4155/fmc-2023-0099. Retrieved from [Link]

-

Takaichi, Y., & Lam, H. W. (2020). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 25(15), 3528. doi:10.3390/molecules25153528. Retrieved from [Link]

-

Zhang, T., et al. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 3-(1H-pyrazol-1-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). L-Alanine Properties. Retrieved from [Link]

-

Aszalos, A., et al. (2010). Control of impurities in L-aspartic acid and L-alanine by high-performance liquid chromatography coupled with a corona charged aerosol detector. Journal of Chromatography A, 1217(3), 246-254. doi:10.1016/j.chroma.2009.11.054. Retrieved from [Link]

-

Chawla, S., et al. (2004). Alanine peak in central neurocytomas on proton MR spectroscopy. Neuroradiology, 46(5), 391-394. doi:10.1007/s00234-004-1188-5. Retrieved from [Link]

-

Sharma, V., et al. (2016). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 7(1), 3126-3141. Retrieved from [Link]

-

Poddel'sky, V. V., et al. (2020). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2020(2), M1126. doi:10.3390/M1126. Retrieved from [Link]

Sources

- 1. beta-Pyrazol-1-ylalanine | C6H9N3O2 | CID 151491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-2-AMINO-3-PYRAZOL-1-YL-PROPIONIC ACID | 2734-48-7 [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-(Pyrazol-1-yl)-L-alanine|lookchem [lookchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes | MDPI [mdpi.com]

- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 3-(Pyrazol-1-yl)-L-alanine

Introduction

3-(Pyrazol-1-yl)-L-alanine is a non-proteinogenic α-amino acid, meaning it is not one of the 22 canonical amino acids encoded by DNA. Its structural similarity to L-histidine, featuring a pyrazole ring in place of the imidazole ring, makes it a valuable tool for researchers in medicinal chemistry and drug development. This substitution alters the electronic properties and hydrogen bonding capabilities of the side chain, allowing for the fine-tuning of peptide and protein structure and function. It has been used as a histidine analog to probe enzyme mechanisms and to develop novel therapeutic peptides with modified properties.[1] Naturally occurring in plants like watermelon seeds (Citrullus vulgaris), this unique amino acid has garnered significant interest for its potential biological activities.[1][2]

This guide provides an in-depth overview of the primary synthetic methodologies for preparing 3-(Pyrazol-1-yl)-L-alanine, designed for researchers, chemists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explore both chemical and enzymatic routes to this important molecule.

Comparative Overview of Synthetic Strategies

The synthesis of enantiomerically pure 3-(Pyrazol-1-yl)-L-alanine presents a key challenge: the stereospecific formation of the Cα-Cβ bond and the regioselective alkylation of the pyrazole nitrogen. Three principal strategies have emerged as the most effective:

-

Nucleophilic Ring-Opening of a Chiral β-Lactone: This is arguably the most robust and well-documented method. It utilizes a chiral precursor derived from L-serine to ensure the final product's stereochemical integrity. The strategy is reliable and provides excellent control over stereochemistry.

-

Michael Addition to Dehydroalanine Derivatives: This approach involves the conjugate addition of pyrazole to an achiral dehydroalanine precursor. The challenge lies in achieving high enantioselectivity, which often requires the use of chiral catalysts.

-

Enzymatic Synthesis: This biomimetic approach uses the enzyme β-(pyrazol-1-yl)-L-alanine synthase to directly catalyze the condensation of L-serine and pyrazole.[3] It offers the advantage of perfect stereocontrol and environmentally benign reaction conditions.

| Synthetic Strategy | Precursor(s) | Key Transformation | Stereocontrol | Advantages | Challenges |

| β-Lactone Ring-Opening | L-Serine | SN2 nucleophilic attack | Substrate-controlled | High stereopurity, reliable, well-documented. | Multi-step synthesis of the β-lactone intermediate. |

| Michael Addition | Dehydroalanine derivative, Pyrazole | Conjugate addition | Catalyst-controlled | Atom-economical. | Requires development of highly enantioselective catalysts. |

| Enzymatic Synthesis | L-Serine, Pyrazole | Enzyme-catalyzed condensation | Enzyme-controlled | Perfect stereoselectivity, green chemistry. | Enzyme availability, scalability, and stability can be issues. |

Methodology 1: Synthesis via β-Lactone Ring-Opening

This synthetic route is a cornerstone for producing various β-substituted alanines and is detailed extensively in Organic Syntheses, a testament to its reliability and reproducibility.[1] The strategy hinges on converting the hydroxyl group of N-protected L-serine into a good leaving group by forming a strained β-lactone ring. This lactone then undergoes a highly efficient SN2 ring-opening upon attack by the pyrazole nucleophile, which proceeds with a complete inversion of stereochemistry at the β-carbon.

Workflow Diagram

Caption: Synthesis of 3-(Pyrazol-1-yl)-L-alanine via the β-lactone pathway.

Detailed Experimental Protocol

This protocol is adapted from the peer-reviewed procedure by Vederas and coworkers.[1]

Part A: N-(Benzyloxycarbonyl)-L-serine β-lactone

-

Setup: Equip a 2-L, three-necked, round-bottomed flask with a magnetic stirring bar, an argon inlet, a low-temperature thermometer, and a rubber septum.

-

Reagents: Charge the flask with anhydrous tetrahydrofuran (1.1 L) and triphenylphosphine (42.1 g, 160 mmol). Stir until dissolved.

-

Cooling: Cool the flask to -78°C using a dry ice-acetone bath.

-

Addition: Add distilled dimethyl azodicarboxylate (DMAD) (17.7 mL, 160 mmol) dropwise via syringe over 10 minutes. A milky white slurry will form.

-

Serine Addition: In a separate flask, dissolve N-(benzyloxycarbonyl)-L-serine (38.3 g, 160 mmol) in tetrahydrofuran (240 mL). Add this solution dropwise to the reaction mixture over 30 minutes at -78°C.

-

Reaction: Stir the mixture at -75°C to -77°C for 20 minutes, then allow it to warm slowly to room temperature over approximately 2 hours.

-

Workup & Purification: Remove the solvent under reduced pressure. The resulting residue is purified by flash chromatography on silica gel to yield N-(benzyloxycarbonyl)-L-serine β-lactone as a white solid (Typical yield: 44-47%).

-

Causality: The Mitsunobu reaction is a powerful method for converting a primary alcohol into a variety of functional groups with inversion of configuration. Here, it facilitates an intramolecular SN2 reaction where the carboxylate attacks the activated hydroxyl group, forming the strained four-membered lactone ring. The low temperature (-78°C) is critical to control the reactivity of the Mitsunobu reagents and prevent side reactions.

Part B: Nα-(Benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine

-

Setup: Equip a 500-mL round-bottomed flask with a magnetic stirring bar and an argon inlet.

-

Reagents: Charge the flask with the N-(benzyloxycarbonyl)-L-serine β-lactone (15 g, 68 mmol) from Part A and anhydrous acetonitrile (240 mL).

-

Pyrazole Addition: Add solid pyrazole (4.9 g, 72 mmol) to the stirred, cloudy mixture.

-

Reaction: Heat the reaction mixture in an oil bath at 52–54°C for 24 hours.

-

Workup: Remove the solvent on a rotary evaporator. The resulting white solid is suspended in water and 1 N sodium hydroxide is added. Extract the aqueous phase with dichloromethane to remove unreacted pyrazole.

-

Purification: Cool the aqueous phase in an ice bath and acidify to pH 1 with concentrated HCl. The resulting precipitate is filtered, washed with water, and dried. Recrystallization from ethyl acetate yields the pure N-protected product (Typical yield: ~40-50%).

-

Causality: Acetonitrile is chosen as the solvent due to its polar aprotic nature, which can dissolve the reactants without interfering with the nucleophilic attack. The reaction is an SN2 ring-opening. The N1 of pyrazole acts as the nucleophile, attacking the β-carbon of the lactone. This attack breaks the C-O bond of the strained ring, proceeding with complete inversion of stereochemistry.

Part C: Deprotection to 3-(Pyrazol-1-yl)-L-alanine

The final step is the removal of the benzyloxycarbonyl (Cbz) protecting group. This is typically achieved by catalytic hydrogenation.

-

Procedure: Dissolve the N-Cbz protected amino acid in a suitable solvent (e.g., methanol or ethanol). Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Reaction: Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

-

Workup: Filter the reaction mixture through Celite to remove the palladium catalyst. Evaporate the solvent to yield 3-(Pyrazol-1-yl)-L-alanine.

Methodology 2: Synthesis via Michael Addition

An alternative and more atom-economical approach is the conjugate (Michael) addition of pyrazole to a dehydroalanine derivative. Dehydroalanine serves as an excellent Michael acceptor. The key to this strategy is controlling the enantioselectivity of the addition.

Conceptual Workflow

Sources

A Comprehensive Technical Guide to 3-(Pyrazol-1-yl)-L-alanine (CAS No. 10162-27-3): Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

3-(Pyrazol-1-yl)-L-alanine is a non-proteinogenic amino acid that has garnered significant interest within the scientific community. Initially identified as a natural product, its true value lies in its utility as a versatile building block in medicinal chemistry and drug development.[1][2][3] The pyrazole ring is considered a "privileged scaffold," a structural motif frequently found in compounds with diverse and potent biological activities.[4] This guide provides an in-depth technical overview of 3-(Pyrazol-1-yl)-L-alanine, designed for researchers, chemists, and drug development professionals. We will explore its fundamental properties, detail a robust and stereospecific synthesis protocol, analyze its biological significance and metabolic fate, and provide practical laboratory methodologies for its handling and analysis. The narrative emphasizes the rationale behind experimental choices, grounding technical procedures in established scientific principles to ensure both accuracy and reproducibility.

Introduction: The Strategic Importance of a Unique Amino Acid

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug design.[5] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to serve as a bioisostere for other aromatic rings, often leading to improved physicochemical properties and enhanced target affinity.[5] Marketed drugs such as Celecoxib (anti-inflammatory) and Rimonabant (anti-obesity) feature this core, highlighting its therapeutic relevance.[6] The incorporation of the pyrazole moiety into an L-alanine framework provides a chiral, synthetically versatile precursor for creating novel peptide analogs and small molecule inhibitors with potential applications across oncology, inflammation, and neurology.[2][3][4]

From Watermelon Seeds to the Laboratory: A Profile of 3-(Pyrazol-1-yl)-L-alanine

First isolated from the seeds of watermelons (Citrullus species), 3-(Pyrazol-1-yl)-L-alanine is a naturally occurring L-alanine derivative.[1][2] Its structural similarity to histidine has led to its use as a histidine analog in biochemical studies.[7] However, its primary application today is as a synthetic intermediate. Unlike many biologically active small molecules, its metabolic profile is remarkably inert, a characteristic that presents distinct advantages in drug design by potentially reducing off-target effects and simplifying pharmacokinetic studies.[8]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application. The data below has been consolidated from authoritative chemical databases.

Table 1: Core Physicochemical Properties of 3-(Pyrazol-1-yl)-L-alanine

| Property | Value | Source(s) |

| CAS Number | 10162-27-3 (for L-isomer) | [1] |

| IUPAC Name | (2S)-2-amino-3-pyrazol-1-ylpropanoic acid | [1][9] |

| Molecular Formula | C₆H₉N₃O₂ | [1][10] |

| Molecular Weight | 155.15 g/mol | [1] |

| Physical Form | White to yellow solid | |

| Synonyms | beta-Pyrazol-1-ylalanine, (S)-2-Amino-3-(1-pyrazolyl)propionic acid | [1][10] |

| Storage Temperature | 2-8 °C |

Table 2: Key Spectroscopic Data for Compound Identification

| Spectroscopic Method | Key Features / Fragments (m/z) | Source(s) |

| GC-MS (EI) | 100, 218, 182, 147, 114 | [1] |

| LC-MS (ESI-) | Precursor [M-H]⁻: 154.0614. Fragments: 67.02889, 154.06139, 110.03198 | [1] |

| LC-MS (ESI+) | Precursor [M+H]⁺: 156.0746 | [1] |

Synthesis and Purification: A Validated Approach

Rationale for Synthetic Strategy: The Serine β-Lactone Approach

To ensure stereochemical integrity at the α-carbon, a critical feature for biological activity, the synthesis of β-substituted alanines requires a robust and stereospecific method. The use of N-protected L-serine β-lactone as a starting material is an exemplary strategy.[7] This strained four-membered ring is an excellent electrophile that readily undergoes nucleophilic ring-opening upon reaction with pyrazole. This approach is highly efficient and preserves the L-configuration of the original serine, making it a superior choice over methods that might require chiral resolution later in the synthesis.[7]

Detailed Experimental Protocol: Synthesis of Nα-(Benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine

This protocol is adapted from a well-established procedure published in Organic Syntheses, providing a self-validating and reproducible workflow.[7]

Step 1: Preparation of N-(Benzyloxycarbonyl)-L-serine β-lactone

-

Equip a 2-L three-necked, round-bottomed flask with a magnetic stirrer, argon inlet, low-temperature thermometer, and rubber septum.

-

Charge the flask with tetrahydrofuran (1.1 L) and triphenylphosphine (42.1 g, 160 mmol).[7]

-

Cool the stirred solution to -78°C using a dry ice-acetone bath.

-

Add distilled dimethyl azodicarboxylate (17.7 mL, 160 mmol) dropwise over 10 minutes. A milky white slurry will form.[7]

-

In a separate funnel, prepare a solution of N-(benzyloxycarbonyl)-L-serine (38.3 g, 160 mmol) in tetrahydrofuran (240 mL).

-

Add the serine solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -78°C.

-

Allow the reaction to proceed for several hours, monitoring by TLC, before proceeding with standard workup and purification to isolate the β-lactone intermediate.

Step 2: Ring-Opening with Pyrazole

-

Equip a 500-mL single-necked, round-bottomed flask with a magnetic stirrer and argon inlet.

-

Charge the flask with the previously synthesized N-(benzyloxycarbonyl)-L-serine β-lactone (15 g, 68 mmol) and anhydrous acetonitrile (240 mL).[7]

-

Add solid pyrazole (4.9 g, 72 mmol) to the stirred mixture.

-

Replace the septum with a reflux condenser and heat the mixture in an oil bath at 52–54°C for 24 hours.[7]

-

Monitor the reaction for the disappearance of the lactone starting material via TLC.

Step 3: Workup and Purification

-

Upon completion, remove the solvent on a rotary evaporator to yield a white solid.

-

Dissolve the crude solid in 1 M sodium hydroxide solution and wash with ethyl acetate to remove unreacted starting materials and byproducts.

-

Cool the aqueous layer to 0-4°C and acidify to pH 1 with concentrated hydrochloric acid, causing the product to precipitate.[7]

-

Filter the precipitate, wash with cold water, and dry in a desiccator over P₂O₅.

-

Recrystallize the solid from ethyl acetate to yield analytically pure Nα-(benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine.[7]

Synthesis and Purification Workflow Diagram

Caption: Workflow for the synthesis and purification of 3-(Pyrazol-1-yl)-L-alanine.

Biological Significance and Mechanistic Insights

Metabolic Fate: An Inert Precursor

A pivotal study investigating the metabolism of 3-(Pyrazol-1-yl)-L-alanine in mice revealed that the amino acid is metabolically inert.[8] When administered orally, approximately 93% of the compound was recovered unchanged in the urine over a four-day period.[8] This is in stark contrast to its parent base, pyrazole, which undergoes significant metabolism and affects liver enzyme activity.[8] This metabolic stability is a highly desirable trait in a drug precursor, as it suggests a lower potential for the formation of reactive or toxic metabolites and a more predictable pharmacokinetic profile.

Role in Drug Design: A Histidine Analog and Bioisosteric Scaffold

The pyrazole ring's ability to mimic the imidazole ring of histidine makes 3-(Pyrazol-1-yl)-L-alanine a valuable tool for probing enzyme active sites and designing peptide-based therapeutics.[7] More broadly, the molecule serves as a chiral building block for introducing the pyrazole scaffold. In drug design, replacing a phenyl or other aromatic ring with a pyrazole can modulate lipophilicity, improve metabolic stability, and introduce new hydrogen bonding interactions to enhance target binding.[5]

Neuroprotective Potential of Pyrazole Derivatives

While the parent amino acid is primarily a building block, its derivatives have shown significant promise in preclinical models. A study on N-propananilide derivatives bearing a pyrazole ring demonstrated neuroprotective activity against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity, a common model for Parkinson's disease.[11] The mechanism of this protection was linked to the downregulation of key pro-apoptotic proteins, Bax and caspase-3.[11] This suggests that pyrazole-containing compounds derived from 3-(Pyrazol-1-yl)-L-alanine could be promising leads for neurodegenerative disease therapeutics.

Illustrative Signaling Pathway: Inhibition of Apoptosis

The following diagram illustrates the intrinsic apoptosis pathway and the potential point of intervention for neuroprotective pyrazole derivatives.

Caption: Potential mechanism of neuroprotection by pyrazole derivatives via inhibition of Bax and Caspase-3.

Laboratory Protocols and Safe Handling

Protocol: Quality Control by Reversed-Phase HPLC

Purity assessment is critical. This method provides a baseline for the quality control of 3-(Pyrazol-1-yl)-L-alanine, adapted from general principles for amino acid analysis.[12][13]

-

System: HPLC with UV or Charged Aerosol Detector (CAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 60% B

-

15-17 min: Linear gradient from 60% to 95% B

-

17-20 min: Hold at 95% B

-

20-21 min: Return to 5% B

-

21-25 min: Re-equilibration at 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm or CAD.

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of Mobile Phase A. Inject 10 µL.

-

Acceptance Criteria: Purity should be ≥97% by peak area. The retention time should be consistent with a validated reference standard.

Safety, Storage, and Handling

Adherence to safety protocols is non-negotiable. The dihydrochloride salt of this compound carries specific hazard warnings.

-

Handling: Always handle in a well-ventilated area or chemical fume hood.[14] Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, impervious gloves, and a lab coat.[14][15] Avoid formation of dust and aerosols.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[14] Recommended storage is between 2-8°C.

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[15][16]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present.[15][16]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[15]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[15][16]

-

Conclusion and Future Directions

3-(Pyrazol-1-yl)-L-alanine stands out not for its own intrinsic biological activity, but for its enabling role in the synthesis of next-generation therapeutics. Its defined stereochemistry, metabolic stability, and the proven track record of the pyrazole scaffold make it an invaluable asset for drug discovery programs.

Future research should focus on expanding the library of derivatives built from this core. Areas of high potential include its incorporation into peptide mimics to target protein-protein interactions, the development of novel kinase inhibitors for oncology, and further exploration of derivatives for treating neurodegenerative diseases. As synthetic methodologies evolve, the strategic application of building blocks like 3-(Pyrazol-1-yl)-L-alanine will continue to be a driving force in the quest for safer and more effective medicines.

References

- LN-CBZ-3-PYRAZOL-1-YL-ALANINE Safety Data Sheets. Echemi. [URL: https://www.echemi.com/sds/LN-CBZ-3-PYRAZOL-1-YL-ALANINE-cas-10162-27-3.html]

- beta-Pyrazol-1-ylalanine | C6H9N3O2 | CID 151491. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/151491]

- 3-PYRAZOL-1-YL-L-ALANINE 2HCL - Safety Data Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.

- SAFETY DATA SHEET - 3-Aminopyrazole. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC157510050&productDescription=3-AMINOPYRAZOLE%2C+98%2B%25+5GR&vendorId=VN00032119&countryCode=US&language=en]

- SAFETY DATA SHEET - Fmoc-Ala-OH. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/531480]

- 3-(1H-pyrazol-5-yl)alanine - Chemical Properties. LookChem. [URL: https://www.lookchem.com/3-1H-pyrazol-5-yl-alanine/]

- SAFETY DATA SHEET - Pyrazole[1H]-3-amine, 5-methyl-. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AAH6128706&productDescription=5-METHYL-1H-PYRAZOL-3-AMINE+2G&vendorId=VN00032119&countryCode=US&language=en]

- L-Alanine - Material Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=BP369100]

- 10162-27-3 CAS MSDS (beta-pyrazol-1-ylalanine). ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6717544.htm]

- SYNTHESIS OF N-PROTECTED α-AMINO ACIDS FROM N-(BENZYLOXYCARBONYL)-L-SERINE VIA ITS β-LACTONE: Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv9p0024]

- 3-(1H-Pyrazol-1-yl)alanine. LGC Standards. [URL: https://www.lgcstandards.com/US/en/3-%E2%80%8B(1H-%E2%80%8BPyrazol-%E2%80%8B1-%E2%80%8Byl)%E2%80%8Balanine/p/TRC-P842245]

- 3-(1-Pyrazolyl)-L-alanine. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/3-1-pyrazolyl-l-alanine-2734-48-7]

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [URL: https://www.mdpi.com/1420-3049/24/1/161]

- 3-(pyrazol-1-yl)-L-alanine (CHEBI:16357). European Bioinformatics Institute (EMBL-EBI). [URL: https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:16357]

- Current status of pyrazole and its biological activities. Pharmacognosy Reviews, via PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3825990/]

- 3-(1H-Pyrazol-1-yl)alanine-d3. Fisher Scientific. [URL: https://www.fishersci.com/shop/products/3-1h-pyrazol-1-yl-alanine-d3-trc/30421899]

- Metabolism of the amino acid beta-pyrazol-1-ylalanine and its parent base pyrazole. Xenobiotica. [URL: https://www.tandfonline.com/doi/abs/10.3109/00498258009033777]

- 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Marmara Pharmaceutical Journal, via PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8900481/]

- Recent progress in the chemical reactivity of 3-Amino-1 H -pyrazol-5(4 H )-one derivatives (part II). ResearchGate. [URL: https://www.researchgate.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [URL: https://www.

- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, MDPI. [URL: https://www.mdpi.com/1420-3049/21/7/924]

- Synthesis of novel 3-(pyrazol-1-yl)-6-oxopyridazine derivatives and their preliminary biological evaluation. ResearchGate. [URL: https://www.researchgate.

- 3-(1-Pyrazolyl)-L-alanine. CymitQuimica. [URL: https://www.cymitquimica.com/en/3-1-pyrazolyl-l-alanine-7w-gm8709]

- 3-(Pyrazol-1-yl)-D-alanine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ach/advh99bd32c4]

- 3-(Pyrazol-1-yl)-L-alanine. LookChem. [URL: https://www.lookchem.com/3-Pyrazol-1-yl-L-alanine/]

- 3-(1H-Pyrazol-1-yl)alanine-d3, TRC. Fisher Scientific. [URL: https://www.fishersci.com/shop/products/3-1h-pyrazol-1-yl-alanine-d3-trc/30415829]

- Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry, via PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34676742/]

- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, via PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7828060/]

- Pyrazol-3-ones, Part 1: Synthesis and Applications. ResearchGate. [URL: https://www.researchgate.

- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, via NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222765/]

- Control of impurities in L-aspartic acid and L-alanine by high-performance liquid chromatography coupled with a corona charged aerosol detector. Journal of Chromatography A, via PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19931766/]

- The mechanism of β-N-methylamino-l-alanine inhibition of tRNA aminoacylation and its impact on misincorporation. Journal of Biological Chemistry, via NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6484132/]

- HPLC Methods for analysis of Alanine. HELIX Chromatography. [URL: https://helixchrom.com/compound/Alanine]

Sources

- 1. beta-Pyrazol-1-ylalanine | C6H9N3O2 | CID 151491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | MDPI [mdpi.com]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Metabolism of the amino acid beta-pyrazol-1-ylalanine and its parent base pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-(1H-Pyrazol-1-yl)alanine | LGC Standards [lgcstandards.com]

- 10. scbt.com [scbt.com]

- 11. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Control of impurities in L-aspartic acid and L-alanine by high-performance liquid chromatography coupled with a corona charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. helixchrom.com [helixchrom.com]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Biological Activity of Pyrazole-Containing Amino Acids

Introduction: The Strategic Convergence of Pyrazole and Amino Acid Scaffolds

In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of clinically successful drugs.[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of metabolic stability, hydrogen bonding capabilities, and tunable electronic properties.[3][4] When this potent heterocyclic core is chemically integrated with amino acids, the fundamental building blocks of life, a novel class of compounds emerges: pyrazole-containing amino acids. This convergence creates molecules with remarkable therapeutic potential, leveraging the structural diversity of amino acids to present the pyrazole pharmacophore in specific orientations for enhanced target interaction.

This technical guide offers an in-depth exploration of the diverse biological activities exhibited by these hybrid molecules. We will delve into their significant roles as anticancer, antimicrobial, and anti-inflammatory agents, supported by mechanistic insights and structure-activity relationship (SAR) studies. Furthermore, this guide provides detailed experimental protocols for the synthesis and biological evaluation of these compounds, designed to equip researchers and drug development professionals with the practical knowledge to advance this promising field.

Chapter 1: Key Biological Activities and Therapeutic Potential

The incorporation of an amino acid moiety onto a pyrazole core generates compounds with a broad spectrum of pharmacological activities.[5][6] This versatility stems from the ability of the amino acid portion to improve pharmacokinetic properties and provide additional interaction points with biological targets, while the pyrazole ring drives the core pharmacological effect.[3]

Anticancer Activity

Pyrazole derivatives are extensively researched for their potent anticancer properties, acting on various hallmarks of cancer.[7][8][9] The fusion with amino acids can enhance this activity, leading to novel compounds with significant cytotoxicity against various cancer cell lines.

A key mechanism of action for many pyrazole-based anticancer agents is the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[7][10] Uncontrolled proliferation, a defining feature of cancer, is often driven by dysregulated CDK activity.[10] Pyrazole-containing compounds have been shown to bind effectively to the ATP-binding pocket of CDKs, such as CDK2, forming hydrogen bonds with key amino acid residues and inhibiting their kinase activity.[7] This leads to cell cycle arrest and apoptosis.

Molecular docking studies have consistently revealed that specific pyrazole derivatives exhibit high binding affinities for enzymes like CDK2 and CDK9.[7] For instance, certain bis-pyrazole derivatives have demonstrated potent effects against human cancer cell lines, including SMMC7721 (hepatocellular carcinoma), SGC7901 (gastric carcinoma), and HCT116 (colorectal carcinoma), with IC50 values significantly lower than standard chemotherapeutic drugs like 5-fluorouracil (5-FU).[7]

Other anticancer mechanisms for this class of compounds include:

-

EGFR and VEGFR-2 Inhibition: Dual inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) has been observed, cutting off tumor growth and angiogenesis pathways.[7]

-

DNA Intercalation: Some polysubstituted pyrazole derivatives have shown the ability to bind to the minor groove of DNA, disrupting DNA replication and transcription processes.[7]

-

Tubulin Polymerization Inhibition: By interfering with microtubule dynamics, these compounds can halt cell division at the mitotic phase, a mechanism similar to that of well-known anticancer drugs.[10]

Table 1: Selected Pyrazole Derivatives and their Anticancer Activity

| Compound Class | Cancer Cell Line(s) | Reported IC50 Values | Mechanism of Action | Reference |

| Bis-pyrazole derivatives | SMMC7721, SGC7901, HCT116 | 0.76 - 2.01 µM | Not specified | [7] |

| 5-alkylated selanyl-1H-pyrazole | HepG2 | 13.85 - 15.98 µM | Dual EGFR/VEGFR-2 Inhibition | [7] |

| Polysubstituted pyrazoles | HepG2 | 2 µM | DNA Minor Groove Binding | [7] |

| Pyrazole-based hybrids | A549 (Lung) | 42.79 - 55.73 μM | CDK2 Inhibition | [7] |

| Pyrazoline derivatives | MCF-7, A549, HepG2 | 0.78 - 3.12 µg/mL | Cytotoxicity | [8] |

Antimicrobial and Antifungal Activity

The rise of multidrug-resistant (MDR) pathogens presents a critical global health challenge, necessitating the development of novel antimicrobial agents.[11] Pyrazole-containing amino acids have emerged as a promising class of compounds in this arena.[12][13]

Their mechanisms of action are varied, often targeting essential bacterial or fungal cellular processes. For example, some pyrazole-amino acid peptidomimetics have shown good activity against both Gram-positive (Staphylococcus aureus, Staphylococcus epidermidis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 32 µg/mL.[12]

In the context of antifungal activity, pyrazole derivatives have demonstrated efficacy against pathogenic fungi such as Aspergillus niger and Candida albicans.[5][13] The structure-activity relationship suggests that the nature and position of substituents on the pyrazole ring are critical for determining the potency and spectrum of antimicrobial activity.[13]

Anti-inflammatory Activity

Inflammation is a key pathological feature of numerous chronic diseases. Pyrazole derivatives, most notably the COX-2 inhibitor Celecoxib, have a well-established history as potent anti-inflammatory agents.[14][15] The anti-inflammatory effects of pyrazole-containing compounds are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[1][14] By inhibiting these enzymes, they reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Certain pyrazole analogues have shown anti-inflammatory activity comparable to standard drugs like indomethacin and diclofenac sodium.[13][16]

Chapter 2: Synthesis and Experimental Protocols

The synthesis of pyrazole-containing amino acids is a cornerstone of research in this field. A variety of synthetic strategies have been developed, often involving multi-step reactions that allow for precise control over the final molecular architecture.

General Synthesis Workflow

A typical workflow for the development of these compounds involves synthesis, purification, characterization, and subsequent biological screening. This process is iterative, with biological results often guiding the design of next-generation compounds.

Caption: General workflow for pyrazole amino acid drug discovery.

Protocol: Synthesis of a Pyrazole-Containing α-Amino Acid

This protocol is a representative example based on established methodologies, such as the condensation/aza-Michael reaction.[17] It outlines the synthesis of a 5-arylpyrazole side-chain attached to an amino acid backbone.

Rationale: This multi-step synthesis is designed for regioselective control. The Horner-Wadsworth-Emmons reaction reliably forms the α,β-unsaturated ketone intermediate. The subsequent cyclocondensation with a hydrazine derivative is a classic and efficient method for forming the pyrazole ring.[12] The choice of hydrazine (e.g., phenylhydrazine) determines the substituent at the N1 position of the pyrazole.

Materials:

-

Aspartic acid-derived β-keto phosphonate ester

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Phenylhydrazine

-

Oxidizing agent (e.g., DDQ or air)

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexane, dichloromethane)

-

Deuterated solvents for NMR (e.g., CDCl₃, DMSO-d₆)

Procedure:

-

Step 1: Horner-Wadsworth-Emmons Reaction

-

To a stirred solution of the β-keto phosphonate ester in anhydrous THF at 0°C under an inert atmosphere (N₂ or Ar), add NaH (1.1 equivalents) portion-wise. Causality: NaH is a strong base that deprotonates the phosphonate, generating the reactive ylide.

-

Allow the reaction to stir for 30 minutes at 0°C.

-

Add the aromatic aldehyde (1.0 equivalent) dropwise.

-

Let the reaction warm to room temperature and stir overnight.

-

Quench the reaction carefully with saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting β-aryl α,β-unsaturated ketone by flash column chromatography.

-

-

Step 2: Pyrazole Formation (Cyclocondensation)

-

Dissolve the purified unsaturated ketone (1.0 equivalent) in ethanol.

-

Add phenylhydrazine (1.1 equivalents).

-

Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: Refluxing provides the necessary activation energy for the condensation and subsequent cyclization to form the pyrazoline intermediate.

-

Cool the reaction mixture to room temperature.

-

-

Step 3: Oxidation to Pyrazole

-

To the solution from Step 2, add an oxidizing agent or allow it to stir open to the air. The pyrazoline intermediate will oxidize to the aromatic pyrazole.

-

Remove the solvent under reduced pressure.

-

Purify the final pyrazole-containing amino acid derivative by flash column chromatography or recrystallization.

-

-

Step 4: Characterization

-

Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Assess purity using High-Performance Liquid Chromatography (HPLC).

-

Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Rationale: This assay is a standard, reliable method for initial screening of cytotoxicity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of an IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Materials:

-

Cancer cell line (e.g., HepG2, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for another 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C. Causality: During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration (on a log scale) and determine the IC50 value using non-linear regression analysis.

-

Chapter 3: Mechanism of Action and Structure-Activity Relationships (SAR)

Understanding how these molecules function at a molecular level and how their structure dictates their activity is crucial for rational drug design.

Molecular Mechanisms

As discussed, kinase inhibition is a predominant mechanism for the anticancer effects of pyrazole derivatives. The pyrazole core acts as a bioisosteric scaffold that can mimic the purine ring of ATP, allowing it to fit into the kinase hinge region.

Caption: Pyrazole inhibitor competing with ATP for the kinase active site.

The N1 and N2 atoms of the pyrazole ring are critical hydrogen bond acceptors and donors, respectively, forming key interactions with the kinase hinge region.[3] The amino acid portion can extend out of the pocket to form additional interactions with solvent-exposed residues or allosteric sites, enhancing both potency and selectivity. For example, in the case of pyrazole derivatives targeting platelet NADPH oxidase, their antioxidant effect is directly correlated with the inhibition of this enzyme, leading to reduced superoxide anion production and lipid peroxidation.[18]

Structure-Activity Relationships (SAR)

SAR studies provide invaluable insights for optimizing lead compounds. Key findings for pyrazole-containing amino acids include:

-

Substituents on the Pyrazole Ring: The nature and position of substituents dramatically influence activity. Electron-withdrawing groups (e.g., halogens) or bulky aromatic rings at positions 3 and 5 can significantly enhance anticancer and antimicrobial potency.[8][13] For example, pyrazoline derivatives containing chloro or bromo groups on a para-substituted benzene ring exhibit excellent cytotoxicity.[8]

-

The N1-Substituent: The group attached to the N1 nitrogen of the pyrazole is crucial. Large, aromatic groups can improve binding affinity through pi-stacking interactions within a target protein's active site.

-

The Amino Acid Moiety: The type of amino acid (e.g., glycine, alanine, phenylalanine) and its stereochemistry can affect solubility, cell permeability, and target engagement. Linking the pyrazole core via an amide bond to an amino acid can produce potent inhibitors.[10]

Conclusion and Future Directions

Pyrazole-containing amino acids represent a highly versatile and pharmacologically potent class of molecules. Their demonstrated efficacy across anticancer, antimicrobial, and anti-inflammatory applications underscores their vast therapeutic potential.[19][20][21] The synthetic tractability of the pyrazole core and the immense diversity of available amino acid building blocks provide a fertile ground for the continued discovery of novel drug candidates.

Future research should focus on several key areas:

-

Target Selectivity: While many compounds show high potency, improving selectivity for specific kinase isoforms or microbial targets will be crucial to minimize off-target effects and improve safety profiles.

-

Pharmacokinetic Optimization: Further exploration of the amino acid component to enhance drug-like properties (ADME - absorption, distribution, metabolism, and excretion) is needed to translate potent in vitro compounds into effective in vivo therapeutics.

-

Novel Mechanisms: While kinase inhibition is a common theme, exploring other potential mechanisms of action could open new therapeutic avenues.

By integrating rational design, robust synthetic chemistry, and comprehensive biological evaluation, the field of pyrazole-containing amino acids is poised to deliver the next generation of innovative medicines.

References

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. Retrieved January 9, 2026, from [Link]

-

Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved January 9, 2026, from [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Retrieved January 9, 2026, from [Link]

-

Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 9, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved January 9, 2026, from [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). Future Medicinal Chemistry. Retrieved January 9, 2026, from [Link]

-

Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (n.d.). NIH. Retrieved January 9, 2026, from [Link]

-

Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. Retrieved January 9, 2026, from [Link]

-

Mini review on anticancer activities of Pyrazole Derivatives. (2023). IJNRD. Retrieved January 9, 2026, from [Link]

-

Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (n.d.). Journal of Chemical Health Risks. Retrieved January 9, 2026, from [Link]

-

Reported examples of pyrazoles as anticancer agents with different.... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 9, 2026, from [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC. Retrieved January 9, 2026, from [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC. Retrieved January 9, 2026, from [Link]

-

A Review on Pyrazole chemical entity and Biological Activity. (2019). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Current status of pyrazole and its biological activities. (n.d.). PMC. Retrieved January 9, 2026, from [Link]

-

Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). PMC. Retrieved January 9, 2026, from [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (n.d.). Frontiers. Retrieved January 9, 2026, from [Link]

-

A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). Scientific Research Publishing. Retrieved January 9, 2026, from [Link]

-

The Synthesis of Some Amines and Amino Acids Containing the Pyrazole Nucleus. (n.d.). Journal of the American Chemical Society. Retrieved January 9, 2026, from [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. Retrieved January 9, 2026, from [Link]

-

Antimicrobial Activity of Amino Acid, Imidazole, and Sulfonamide Derivatives of Pyrazolo[3,4-d]pyrimidine. (2004). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC. Retrieved January 9, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Journal of Heterocyclic Chemistry. Retrieved January 9, 2026, from [Link]

-

(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 9, 2026, from [Link]

-

ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. (n.d.). IJRAR.org. Retrieved January 9, 2026, from [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. srrjournals.com [srrjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. ijrar.org [ijrar.org]

- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 15. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. jchr.org [jchr.org]

- 21. researchgate.net [researchgate.net]

non-proteinogenic amino acid 3-(Pyrazol-1-yl)-L-alanine

An In-depth Technical Guide to the Non-Proteinogenic Amino Acid 3-(Pyrazol-1-yl)-L-alanine

Authored by: A Senior Application Scientist

Introduction

In the expanding repertoire of molecular tools available to researchers, non-proteinogenic amino acids (NPAAs) represent a critical class of building blocks for interrogating and engineering biological systems. These unique molecules, which are not part of the canonical set of 20 amino acids used in ribosomal protein synthesis, offer novel side-chain functionalities, conformational constraints, and metabolic properties. Their incorporation into peptides and small molecules has become a cornerstone of modern drug discovery, enabling the development of more stable, potent, and specific therapeutic agents.

This guide focuses on a particularly noteworthy NPAA: 3-(Pyrazol-1-yl)-L-alanine (Pya) . First identified in watermelon seeds, this amino acid consists of an L-alanine backbone with a side chain terminating in a pyrazole ring.[1][2][3] The pyrazole moiety is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a structure that has earned the designation of a "privileged scaffold" in medicinal chemistry.[3][4] Its presence in numerous FDA-approved drugs and clinical candidates underscores its utility in forming critical interactions with biological targets, particularly as a bioisostere for the imidazole ring of histidine.[2][4]

This document serves as a technical guide for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the physicochemical properties, synthesis, and strategic applications of 3-(Pyrazol-1-yl)-L-alanine, supported by detailed experimental protocols and mechanistic insights.

Physicochemical Properties and Characterization

The foundational step in utilizing any chemical entity is a thorough understanding of its physical and chemical properties. 3-(Pyrazol-1-yl)-L-alanine is a white to yellow solid at room temperature, with moderate solubility in heated water.[5][6] Its key identifiers and properties are summarized in the table below, compiled from publicly available chemical databases.

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-3-pyrazol-1-ylpropanoic acid | [1] |

| Molecular Formula | C₆H₉N₃O₂ | [1][7] |

| Molecular Weight | 155.15 g/mol | [1][7] |

| CAS Number | 2734-48-7 | [6][7] |

| Melting Point | 243-244 °C (decomposes) | [6] |

| Physical Form | White to Yellow Solid | [5] |

| Storage Temperature | 2-8 °C | [5][6] |

| Solubility | Water (Slightly, Heated, Sonicated) | [6] |

Characterization of Pya is typically achieved using standard analytical techniques. Mass spectrometry provides confirmation of its exact mass, and Nuclear Magnetic Resonance (NMR) spectroscopy is used to verify the chemical structure and stereochemical purity.

Synthesis of 3-(Pyrazol-1-yl)-L-alanine

The accessibility of Pya is crucial for its widespread application. While it can be isolated from natural sources, chemical synthesis provides a more reliable and scalable supply. An efficient and well-documented method proceeds via the nucleophilic ring-opening of a serine-derived β-lactone.[2]

Chemical Synthesis Workflow

The synthesis involves two main steps starting from commercially available N-(Benzyloxycarbonyl)-L-serine. First, the serine derivative is cyclized to form N-(Benzyloxycarbonyl)-L-serine β-lactone. In the second step, this strained lactone is opened by the nucleophilic attack of pyrazole, which selectively occurs at the β-carbon, yielding the protected amino acid. A final deprotection step removes the benzyloxycarbonyl (Cbz) group to afford the final product.

Experimental Protocol: Synthesis of Nα-(Cbz)-β-(pyrazol-1-yl)-L-alanine

The following protocol is adapted from a procedure published in Organic Syntheses, a trusted source for reliable chemical methods.[2]

Materials:

-

N-(benzyloxycarbonyl)-L-serine β-lactone (1.0 eq)

-

Pyrazole (1.05 eq)

-

Anhydrous acetonitrile

-

Ethyl acetate

-

Hydrochloric acid

Procedure:

-

Charge a round-bottomed flask equipped with a magnetic stirrer and reflux condenser with N-(benzyloxycarbonyl)-L-serine β-lactone (1.0 eq) and anhydrous acetonitrile.

-

Add solid pyrazole (1.05 eq) to the mixture.

-

Heat the reaction mixture in an oil bath at 52–54°C for approximately 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the solvent via rotary evaporation to yield a solid residue.

-

Dissolve the residue in ethyl acetate and wash sequentially with dilute hydrochloric acid and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product, Nα-(Benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine, can be purified by recrystallization from ethyl acetate to yield the pure, protected amino acid.[2]

-

Subsequent removal of the Cbz protecting group via standard methods (e.g., catalytic hydrogenation with H₂ over Pd/C) yields the final product, 3-(Pyrazol-1-yl)-L-alanine.

Trustworthiness Note: This protocol relies on a well-established reaction—the opening of β-lactones by N-heterocycles. The progress can be easily monitored by TLC, and the product is a stable, crystalline solid that can be purified by standard recrystallization, ensuring a self-validating workflow.

An alternative, greener route involves the enzymatic synthesis using β-(pyrazol-1-yl)-L-alanine synthase, which can produce the chiral material directly from O-acetyl-L-serine.[2]

Applications in Research and Drug Development

The true value of Pya lies in its application as a versatile building block and molecular probe. Its pyrazole side chain offers unique chemical properties that are highly advantageous in medicinal chemistry.

A Bioisostere for Histidine

The pyrazole ring of Pya is a close structural mimic of the imidazole ring of histidine. Both are five-membered aromatic heterocycles containing two nitrogen atoms. However, the different placement of the nitrogens (1,2- in pyrazole vs. 1,3- in imidazole) results in distinct electronic and hydrogen-bonding properties. This makes Pya an excellent tool for probing the functional role of histidine residues in peptides and proteins. By substituting histidine with Pya, researchers can investigate the importance of specific hydrogen bond donor/acceptor patterns or the precise pKa of the side chain for biological activity, binding affinity, or catalytic function.[2]

A Privileged Scaffold in Medicinal Chemistry

The pyrazole nucleus is a dominant feature in a wide array of therapeutics, from blockbuster kinase inhibitors to novel anti-inflammatory and neuroprotective agents.[4] The utility of Pya as a building block is therefore immense, allowing for the strategic introduction of this key pharmacophore into new chemical entities.

-

Kinase Inhibition: Many kinase inhibitors utilize a pyrazole core to form critical hydrogen bonds with the "hinge" region of the kinase active site, a conserved motif that anchors ATP.[8] Incorporating Pya into peptide or small-molecule libraries is a rational strategy for discovering novel kinase inhibitors. The pyrazole can act as the hinge-binding element, while the amino acid backbone provides a scaffold for elaborating other functionalities to target adjacent pockets and achieve high potency and selectivity.[4][8]

-

Neuroprotection and Anti-Inflammatory Roles: Research has demonstrated that pyrazole-containing compounds can exhibit potent neuroprotective and anti-inflammatory effects. For example, specific pyrazole derivatives have been shown to protect neurons from 6-hydroxydopamine (6-OHDA)-induced neurotoxicity by modulating apoptotic pathways involving proteins like Bax and caspase-3.[9][10] In other contexts, pyrazole derivatives have been developed as highly selective inhibitors of key inflammatory targets like Receptor-Interacting Protein Kinase 1 (RIPK1), which is implicated in necroptosis and inflammatory diseases.[11] Using Pya as a scaffold allows for the systematic exploration of chemical space around this core to develop novel therapeutics for neurodegenerative and inflammatory disorders.

Experimental Protocols for Application

To facilitate the use of Pya in research, this section provides detailed, field-proven protocols for its incorporation into peptides and for screening its derivatives in a key drug discovery assay.

Protocol: Incorporation of Pya into Peptides via SPPS

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides. The following is a generalized protocol for using the Fmoc-protected version of Pya (Fmoc-L-Pya-OH) in an automated peptide synthesizer.

Workflow Overview: The process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to a solid support (resin). Each cycle consists of Fmoc deprotection, activation of the incoming amino acid, and coupling.

Step-by-Step Methodology:

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides) pre-loaded with the first amino acid. Swell the resin in dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group of the resin-bound peptide. Wash the resin thoroughly with DMF.

-

Amino Acid Activation: In a separate vessel, pre-activate Fmoc-L-Pya-OH (typically 4-5 equivalents relative to the resin loading capacity) with an activating agent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF.

-

Coupling: Add the activated Fmoc-L-Pya-OH solution to the resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Washing: After the coupling is complete, wash the resin extensively with DMF to remove excess reagents.

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove all side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity by LC-MS.

Protocol: In Vitro Kinase Inhibition Assay